molecular formula C₁₈H₂₁N₅O₅ B1139801 6-Benzylaminopurine 9-(beta-D-glucoside) CAS No. 4294-17-1

6-Benzylaminopurine 9-(beta-D-glucoside)

Cat. No.: B1139801
CAS No.: 4294-17-1
M. Wt: 387.39
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Description

6-Benzylaminopurine 9-(beta-D-glucoside) is a synthetic cytokinin, a class of plant hormones that promote cell division and growth. It is a major metabolite of 6-Benzylaminopurine, which is widely used in plant tissue culture and agriculture to enhance plant growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzylaminopurine 9-(beta-D-glucoside) typically involves the glycosylation of 6-Benzylaminopurine. This process can be achieved through various methods, including enzymatic glycosylation and chemical glycosylation. In enzymatic glycosylation, glycosyltransferases are used to transfer a glucose moiety to 6-Benzylaminopurine under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of 6-Benzylaminopurine 9-(beta-D-glucoside) often employs large-scale chemical glycosylation techniques. These methods are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Benzylaminopurine 9-(beta-D-glucoside) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Benzylaminopurine 9-(beta-D-glucoside) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosylated cytokinin derivatives.

    Biology: The compound is employed in plant tissue culture to promote cell division and growth, enhancing the development of plant tissues and organs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in promoting wound healing and tissue regeneration.

    Industry: It is used in agriculture to improve crop yield and quality by stimulating plant growth and development.

Mechanism of Action

6-Benzylaminopurine 9-(beta-D-glucoside) exerts its effects by mimicking natural cytokinins, binding to cytokinin receptors in plant cells. This binding activates a signaling cascade that promotes cell division and growth. The molecular targets include cytokinin receptors and downstream signaling proteins involved in cell cycle regulation and growth promotion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzylaminopurine 9-(beta-D-glucoside) is unique due to its glycosylated structure, which can enhance its stability and solubility compared to non-glycosylated cytokinins. This modification may also influence its biological activity and uptake by plant cells, making it a valuable tool in plant research and agriculture .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[6-(benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5/c24-7-11-13(25)14(26)15(27)18(28-11)23-9-22-12-16(20-8-21-17(12)23)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,19,20,21)/t11-,13-,14+,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUUBWXADMDQSI-BWOYXGKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4294-17-1
Record name Benzyladenine 9-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4294-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzylaminopurine 9-(b-D-glucoside)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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